molecular formula C12H18N2O B15324896 3-[2-(1-Piperazinyl)ethyl]phenol

3-[2-(1-Piperazinyl)ethyl]phenol

Cat. No.: B15324896
M. Wt: 206.28 g/mol
InChI Key: OGESSNWINXZFNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(1-Piperazinyl)ethyl]phenol is a phenolic compound with the molecular formula C12H18N2O2 and is a valuable chemical intermediate in scientific research . Its structure, featuring a phenol group linked to a piperazine ring via an ethyl chain, is commonly explored in medicinal chemistry for developing pharmacologically active molecules. Piperazine-phenol derivatives are frequently investigated for their potential to interact with central nervous system targets . Similar structural analogs have been studied as key components in ligands for dopamine receptors, which are significant in Parkinson's disease research , and as potent antagonists for the 5-HT7 serotonin receptor, a target implicated in regulating circadian rhythms, sleep, and pain perception . This compound is provided exclusively for research purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

3-(2-piperazin-1-ylethyl)phenol

InChI

InChI=1S/C12H18N2O/c15-12-3-1-2-11(10-12)4-7-14-8-5-13-6-9-14/h1-3,10,13,15H,4-9H2

InChI Key

OGESSNWINXZFNF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CCC2=CC(=CC=C2)O

Origin of Product

United States

Synthetic Methodologies for 3 2 1 Piperazinyl Ethyl Phenol and Analogues

Retrosynthetic Analysis of the Chemical Compound and its Core Scaffold

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical steps. amazonaws.comscribd.comyoutube.comyoutube.com For 3-[2-(1-piperazinyl)ethyl]phenol, the primary disconnections involve the C-N bonds of the piperazine (B1678402) ring and the bond connecting the ethyl side chain to the phenol (B47542).

A logical retrosynthetic strategy would disconnect the C-N bond between the piperazine nitrogen and the ethyl group. This leads to two key synthons: a 3-hydroxyphenethyl electrophile and a piperazine nucleophile. This approach is advantageous as it utilizes readily available starting materials. Another possible disconnection is within the piperazine ring itself, which would involve a more complex cyclization strategy in the forward synthesis. amazonaws.com

Classical and Established Synthetic Routes for Piperazine and Phenol Incorporating Systems

The construction of molecules containing both piperazine and phenol rings has been well-established through several classical synthetic methodologies. These methods often involve alkylation, coupling reactions, and cyclization processes.

Alkylation Strategies for Phenolic and Piperazine Moieties

Alkylation is a fundamental process for forming C-N and C-O bonds. alfa-chemistry.com In the context of synthesizing this compound, alkylation can be employed to connect the piperazine and phenethyl fragments.

One common approach involves the N-alkylation of piperazine with a suitable 3-hydroxyphenethyl halide. To achieve mono-alkylation and avoid the formation of di-substituted products, it is often necessary to use a large excess of piperazine or to employ a protecting group strategy on one of the piperazine nitrogens. researchgate.net For instance, using mono-Boc-piperazine allows for selective alkylation at the unprotected nitrogen, followed by deprotection to yield the desired product.

Alternatively, the phenolic hydroxyl group can be alkylated. However, the basicity of the piperazine nitrogen can interfere with this reaction, making chemoselectivity a challenge. amazonaws.com Therefore, protecting the piperazine nitrogens may be necessary before proceeding with the O-alkylation of the phenol.

A study on the alkylation of a phenol with 1-(3-chloropropyl)pyrrolidine (B1588886) highlighted the formation of a reactive azetidinium ion intermediate, which then rapidly reacts with the phenol. nih.gov A similar mechanism could be at play in the alkylation of phenols with piperazine-containing alkyl halides.

ReactantsConditionsProductYieldReference
Piperazine, Alkyl HalideBase (e.g., K2CO3), Solvent (e.g., Acetonitrile)Mono-alkylated PiperazineVaries researchgate.net
Mono-Boc-piperazine, Alkyl HalideBase, SolventN-Alkyl-N'-Boc-piperazineGood researchgate.net
Phenol, 1-(3-chloropropyl)pyrrolidineNMPCediranib- nih.gov

Coupling Reactions for Phenol-Piperazine Linkage Formation

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a powerful tool for the formation of C-N bonds between aryl halides and amines. wikipedia.orgorganic-chemistry.org This methodology can be applied to the synthesis of arylpiperazines, offering a versatile alternative to traditional methods. nih.govresearchgate.net

In this context, an aryl halide (e.g., 3-bromophenol (B21344) or a protected derivative) can be coupled with piperazine. The reaction typically employs a palladium catalyst and a suitable phosphine (B1218219) ligand. wikipedia.org The choice of ligand is crucial for the efficiency of the coupling, with sterically hindered ligands often providing better results. organic-chemistry.org This method allows for the direct formation of the aryl-piperazine bond, which can then be further functionalized.

While direct C-O coupling of phenols is also possible, it is often less selective than C-N coupling due to the electronic properties of the phenoxy radical intermediate. wikipedia.orgnih.govresearchgate.net

Recent advancements have led to the development of highly active catalyst systems that allow for the coupling of a wide range of aryl halides with amines under mild conditions, including the use of unprotected phenols. nih.gov

Aryl HalideAmineCatalyst/LigandConditionsProductYieldReference
Aryl ChloridesPiperazinePd-precatalystsAerobic, 10 minN-ArylpiperazinesUp to 97% nih.gov
(Hetero)Aryl TosylatesAminesNHC/Palladium(II) Precatalyst-(Hetero)Aryl Amines- organic-chemistry.org
Aryl HalidesPhenolsPd-catalyst-Aryl Ethers- organic-chemistry.org

Reductive Amination and Cyclization Processes in Piperazine Synthesis

The piperazine ring itself can be constructed through various cyclization strategies. Reductive amination is a key method for forming the C-N bonds within the piperazine heterocycle. google.comgoogle.com

One approach involves the reductive amination of a 1,2-diamine with a suitable dicarbonyl compound. nih.gov For the synthesis of piperazine, this could involve the reaction of ethylenediamine (B42938) with glyoxal, followed by reduction. More complex substituted piperazines can be synthesized from primary amines and nitrosoalkenes through a sequential double Michael addition followed by catalytic reductive cyclization of the resulting dioxime. nih.govresearchgate.net

Catalytic processes for piperazine synthesis often involve either intermolecular or intramolecular cyclization. researchgate.netscispace.com For instance, the catalytic cyclocondensation of ethylenediamine with ethylene (B1197577) glycol can produce piperazine. researchgate.net Another route involves the reductive amination of monoethanolamine. google.com These methods can be influenced by the choice of catalyst and reaction conditions to optimize the yield of the desired piperazine derivative.

A recent method describes the synthesis of 2,3-substituted piperazine acetic acid esters starting from optically pure amino acids, which are converted to 1,2-diamines and then undergo annulation to form the piperazine ring. nih.gov

Starting MaterialsKey StepsProductReference
Primary Amine, NitrosoalkenesDouble Michael Addition, Reductive CyclizationSubstituted Piperazines nih.govresearchgate.net
Amino AcidsConversion to 1,2-diamine, Annulation2,3-substituted Piperazine Acetic Acid Esters nih.gov
Ethylenediamine, Ethylene GlycolCatalytic CyclocondensationPiperazine researchgate.net

Modern and Sustainable Chemistry Approaches

Modern synthetic chemistry places a strong emphasis on sustainability and efficiency. This has led to the development of new technologies and methodologies that reduce reaction times, energy consumption, and waste generation.

Microwave-Assisted Synthesis Techniques

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. mdpi.commdpi.comresearchgate.net The synthesis of piperazine derivatives is particularly amenable to microwave-assisted techniques.

Studies have shown that the synthesis of monosubstituted piperazines can be accelerated using microwave irradiation, providing comparable yields and purity in a fraction of the time required for conventional refluxing. mdpi.comnih.gov This has been demonstrated for various reactions, including the alkylation of piperazine.

Microwave-assisted synthesis has also been successfully applied to the cyclization steps in the formation of piperazine-related structures like 2,5-diketopiperazines. nih.gov The use of water as a solvent in these reactions further enhances their green credentials. nih.gov The rapid and efficient nature of microwave-assisted synthesis makes it an attractive approach for the preparation of compound libraries for drug discovery.

Reaction TypeConditionsAdvantagesReference
Synthesis of Monosubstituted PiperazinesMicrowave IrradiationShorter reaction times, comparable yields mdpi.comnih.gov
Cyclization to 2,5-DiketopiperazinesMicrowave Irradiation in WaterRapid, environmentally friendly, high efficiency nih.gov
Synthesis of Acetamide DerivativesMicrowave IrradiationIncreased yields, reduced reaction time mdpi.com

Catalytic Methods, Including Palladium-Catalyzed C-N Bond Formation

Catalytic methods are central to the synthesis of this compound and its derivatives, with palladium-catalyzed cross-coupling reactions being particularly prominent for forming the crucial C-N bond between an aryl group and a piperazine moiety. acs.orgresearchgate.net These reactions have become a cornerstone in medicinal chemistry for their broad applicability in creating arylated amines, which are common in pharmaceuticals. acs.org

The Buchwald-Hartwig amination is a key example of a palladium-catalyzed C-N bond formation reaction. This method is widely used for its generality and effectiveness in coupling a broad range of aryl halides and sulfonates with amine nucleophiles. acs.org The continual development of new ligands and palladium precatalysts has led to more reliable and versatile protocols. acs.org For instance, the combination of a palladium catalyst like Pd(OAc)₂ or Pd₂(dba)₃ with a suitable phosphine ligand such as Xantphos is effective for the C-N cross-coupling of aryl bromides with piperazine derivatives. beilstein-journals.org The choice of base, such as cesium carbonate (Cs₂CO₃), and solvent, like dioxane, is also critical for the reaction's success. beilstein-journals.org

Beyond C-N bond formation, other catalytic systems are employed in the synthesis of related piperazine structures. For example, gallium nitrate (B79036) has been shown to be an effective catalyst for the synthesis of beilstein-journals.orgresearchgate.netoxazine-piperazine derivatives. doi.org Additionally, catalysts like Ni-Cu composites on various supports have been investigated for amination reactions in the synthesis of piperazine from other starting materials. researchgate.net

The table below summarizes various palladium-catalyzed C-N coupling conditions for the synthesis of aryl piperazine analogues.

Catalyst SystemLigandBaseSolventTemperature (°C)Application
Pd(OAc)₂ / Pd₂(dba)₃XantphosCs₂CO₃Dioxane~100C-N coupling of N-substituted 4-bromo-7-azaindoles with amides and amines. beilstein-journals.org
Pd₂(dba)₃P(2-furyl)₃NaOtBuToluene105Intramolecular carboamination to form piperazines. nih.gov
Pd(OAc)₂PPh₃--90Intramolecular carboamination to form piperazines. nih.gov

Green Chemistry Principles and Solvent-Free Conditions in Synthesis

In recent years, there has been a significant push towards incorporating green chemistry principles into the synthesis of pharmaceutical compounds, including this compound and its analogues. This involves the use of less hazardous materials, alternative energy sources, and solvent-free or more environmentally benign solvent systems. researchgate.net

One approach is the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, reducing waste and cost. mdpi.com For example, metal ions supported on a polymer resin have been used to catalyze the synthesis of monosubstituted piperazines. mdpi.com

Solvent-free, or solid-state, reactions represent another green chemistry approach. These reactions, often driven by mechanical energy from grinding, can minimize or eliminate the need for solvents. researchgate.net While sometimes more time-consuming, this method is effective for small-scale syntheses. researchgate.net

The use of alternative energy sources like microwave irradiation and ultrasound is also a key aspect of green synthesis. These methods can significantly reduce reaction times and energy consumption compared to conventional heating. researchgate.net For instance, the Petasis multicomponent reaction for synthesizing piperazine derivatives has been successfully conducted using microwave irradiation, leading to high yields in shorter timeframes. researchgate.net

The choice of solvent is another critical factor in green chemistry. The use of water or other benign solvents is preferred over hazardous organic solvents. researchgate.net Multicomponent reactions (MCRs) are also considered green as they combine multiple steps into a single operation, reducing waste and improving efficiency. researchgate.net

The following table highlights different energy sources and their impact on the yield of a Petasis multicomponent reaction for synthesizing piperazine analogues, demonstrating the application of green chemistry principles. researchgate.net

Energy SourceSolventReaction Time (h)Yield (%)
Conventional HeatingReflux16Varies
Microwave IrradiationDichloromethane (DCM)-99
Microwave IrradiationAcetonitrile (ACN)-99
Ultrasound--Varies
Grinding (Mechanical)--Varies

Optimization of Reaction Conditions, Yields, and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound and its analogues while minimizing side products and reaction times. This optimization process typically involves systematically varying parameters such as temperature, solvent, catalyst, and the stoichiometry of reactants. researchgate.netresearchgate.net

For example, in the synthesis of piperazine derivatives via reductive amination, the choice of solvent can significantly impact the outcome. Tetrahydrofuran (THF) has been found to be superior to dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) in minimizing side products. vulcanchem.com The temperature is another critical parameter, with yields often being significantly higher above a certain threshold, for instance, >70% above 20°C in some reductive amination procedures. vulcanchem.com The molar ratio of the reactants, such as the equivalents of piperazine used, is also optimized to maximize the alkylation step. vulcanchem.com

In multicomponent reactions for synthesizing substituted piperidines, both solid-phase and solution-phase strategies have been evaluated to optimize the preparation of compound libraries. nih.gov Parallel synthesis coupled with high-performance liquid chromatography (HPLC) and mass-based fraction collection can be employed to produce large libraries of compounds with high purity suitable for biological screening. nih.gov

The table below illustrates the optimization of reaction conditions for a specific synthetic step, highlighting the impact of different parameters on the yield.

ParameterOptimal Range/ConditionImpact on YieldReference
Temperature20–25°C>70% above 20°C vulcanchem.com
Piperazine Equivalents1.2–1.5Maximizes alkylation vulcanchem.com
SolventTHF > DMF > DMSOTHF minimizes side products vulcanchem.com

Stereoselective Synthesis and Chiral Resolution for Enantiomeric Forms (if applicable)

For analogues of this compound that contain chiral centers, stereoselective synthesis or chiral resolution is necessary to obtain enantiomerically pure forms. This is particularly important as the biological activity of enantiomers can differ significantly.

Several strategies have been developed for the stereoselective synthesis of substituted piperazines. One approach involves using chiral starting materials, such as amino acids, to construct the piperazine ring with a defined stereochemistry. nih.govnih.gov For example, a five-step synthetic route starting from optically pure amino acids can yield enantiopure 3-substituted piperazine-2-acetic acid esters. nih.govtmc.edu

Palladium-catalyzed carboamination reactions have also been employed for the stereoselective preparation of cis-2,6-disubstituted piperazines from amino acid precursors. nih.gov These reactions can generate the target compounds with high enantiomeric excess (95–99% ee) and good to excellent diastereoselectivity. nih.gov

Chiral resolution is another method to separate enantiomers from a racemic mixture. This can be achieved by forming diastereomeric salts with a chiral resolving agent. For instance, racemic amines can be resolved using an optically active synthetic resolving agent like 4-(2-chlorophenyl)-5,5-dimethyl-2-hydroxy-1,3,2-dioxaphosphorinane-2-oxide. nih.gov The resulting diastereomers can then be separated by crystallization, followed by the liberation of the individual enantiomers. nih.gov

The following table summarizes a stereoselective synthesis of a chiral piperazine derivative, indicating the stereochemical outcome.

Starting MaterialKey ReactionProductStereochemical OutcomeReference
Chiral Amino AcidsAnnulation of a chiral 1,2-diamine intermediateEnantiopure 3-substituted piperazine-2-acetic acid estersHigh enantiomeric purity nih.govtmc.edu
Substituted Ethylenediamine DerivativesPd-catalyzed carboaminationcis-2,6-disubstituted piperazines95–99% ee, 14:1 to >20:1 dr nih.gov
Racemic AmineDiastereomeric salt formation with chiral resolving agentEnantiomerically pure amineSeparation of enantiomers nih.gov

Derivatization and Analogue Synthesis of Phenol Piperazine Systems

Strategies for Structural Modification of the Phenolic Ring

Modifications to the phenolic ring are pivotal in modulating the electronic and steric properties of the molecule, which in turn influences receptor binding and metabolic stability.

Substitution Patterns and Electronic Effects on the Phenolic Moiety

The introduction of various substituents onto the phenolic ring can significantly alter the compound's activity. The nature and position of these substituents dictate their electronic effects (electron-donating or electron-withdrawing), which can modify the acidity of the phenolic hydroxyl group and influence interactions with biological targets. researchgate.net For example, the synthesis of derivatives with bulky groups like tert-butyl on the phenol (B47542) ring has been explored. doi.org In some classes of compounds, the introduction of electron-withdrawing groups, such as chloro- or fluoro-substituents, onto an aryl ring connected to the piperazine (B1678402) has been shown to enhance biological activity. chemrxiv.org

Selective derivatization of polyphenolic compounds is also a key strategy. For instance, in flavonoids like quercetin, which contain multiple hydroxyl groups, the substitution priority is influenced by the chemical environment of each hydroxyl, with the 4'-OH group often being the most reactive. nih.gov Such selective modifications, including protection/deprotection schemes, allow for precise control over the final structure. nih.gov

Substituent TypeExample(s)Potential Effects
Alkyl Groups tert-butyl, MethylIncrease lipophilicity, introduce steric bulk. doi.org
Halogens Chloro (Cl), Fluoro (F)Act as electron-withdrawing groups, potentially enhancing activity and blocking metabolic oxidation. chemrxiv.org
Hydroxyl Groups Additional -OHCan be incorporated into multi-ring systems, as seen in some antibiotics where a 4-hydroxyphenyl-glycine is added during fermentation. nsf.gov

Bioisosteric Replacements of the Phenol Hydroxyl Group (e.g., thiols, amines)

A significant challenge with phenolic compounds is their susceptibility to rapid Phase II metabolism, where enzymes conjugate the hydroxyl group, leading to rapid excretion and poor oral bioavailability. biologyinsights.com To overcome this, the phenolic hydroxyl group can be replaced by a bioisostere—a different functional group that mimics the phenol's biological function but possesses improved metabolic stability or other physicochemical properties. biologyinsights.comresearchgate.net

This strategy aims to retain key binding interactions, such as hydrogen bonding, while altering the molecule's electronic properties to be less recognizable by metabolic enzymes. biologyinsights.com Common replacements for the phenol group include various acidic heterocycles and other functional groups that can act as hydrogen bond donors. biologyinsights.comcambridgemedchemconsulting.com

Bioisostere ClassExample(s)Rationale
Acidic Heterocycles 1H-Tetrazole, N-Acyl SulfonamidesMimic the acidity of the phenol, allowing for similar proton-donating interactions with the target. biologyinsights.com
Hydroxy-substituted Heterocycles 3-Hydroxypyridones, 3-Hydroxyisoxazoles, Benzimidazolones, Benzoxazolones, Quinolinones, PyridonesPreserve the hydroxyl group for hydrogen bonding but place it in a different electronic environment to reduce metabolic susceptibility. biologyinsights.comresearchgate.net
Fluorinated Groups Difluoromethyl (CF₂H)Can act as a hydrogen bond donor, similar to a phenol. cambridgemedchemconsulting.com
Other Functional Groups Thiols (-SH), Amines (-NH₂)Can serve as alternative hydrogen bond donors.

Modifications of the Ethyl Linker Chain

The ethyl linker connecting the phenol and piperazine moieties plays a crucial role in defining the spatial relationship between these two key pharmacophores. Altering its length, flexibility, and chemical nature can have a profound impact on biological activity.

Homologation, Chain Length Variations, and Introduction of Functional Groups

Varying the length of the alkyl chain (homologation) is a common strategy to optimize the positioning of the terminal groups within a receptor's binding pocket. Studies have shown that both increasing and decreasing the linker length can significantly affect binding affinity and selectivity. nih.gov For instance, increasing the alkyl chain length can enhance the hydrophobicity of a molecule, which may influence its pharmacokinetic properties and biological interactions. nih.gov

Furthermore, the linker can be functionalized by introducing various chemical groups to enhance properties like aqueous solubility or to provide a handle for conjugation to other molecules. nih.gov For example, the incorporation of an N-(2-aminoethyl) group into a linker has been shown to improve stability in mouse serum while allowing for further derivatization with moieties like polyethylene (B3416737) glycol (PEG) to boost solubility. nih.gov

Modification StrategyExampleEffect
Chain Length Variation Changing from ethyl to pentyl or hexylAlters distance between pharmacophores, affecting receptor affinity and selectivity. nih.gov
Functional Group Introduction N-(2-aminoethyl) groupCan improve serum stability and provide a point for further modification (e.g., PEGylation). nih.gov
Functional Group Introduction Carboxyamide reductionA method to form N-alkyl analogs. mdpi.com
Functional Group Introduction Nucleophilic substitutionUsing alkyl chlorides or bromides to produce N-alkyl derivatives. mdpi.com

Rigidification or Flexibilization of the Linker via Cyclization or Unsaturation

Controlling the conformational flexibility of the linker is a key optimization strategy. uniroma1.it A highly flexible linker allows the molecule to adopt numerous conformations, only one of which may be the active one for receptor binding. By making the linker more rigid, the molecule can be "locked" into a more favorable conformation, which can increase activity and reduce side effects by minimizing interactions with other receptors. uniroma1.itresearchgate.net

Rigidification can be achieved by incorporating rigid functional groups such as double bonds, alkynes, amides, or aromatic rings into the chain. uniroma1.it Another powerful technique is cyclization, where the linker is incorporated into a new ring system. For instance, the formation of an oxazine (B8389632) ring that includes atoms from the linker and the phenolic portion of the molecule serves to constrain the structure significantly. doi.org In other cases, rigid linkers incorporating piperidine (B6355638) or piperazine fragments have been used to enhance metabolic stability and therapeutic potency. nih.gov

Derivatization of the Piperazine Ring

The piperazine ring, with its two nitrogen atoms, is a versatile hub for chemical modification. nih.govresearchgate.net The majority of piperazine-containing drugs feature substitutions at one or both nitrogen atoms, highlighting the importance of this derivatization strategy. rsc.org

A wide array of substituents can be attached to the piperazine nitrogen to explore chemical space and modulate pharmacological activity. This includes the introduction of N-aryl groups, often via palladium-catalyzed methods like the Buchwald–Hartwig amination, or the attachment of various heterocyclic moieties. mdpi.commdpi.com For example, adding an N-ethyl group or forming N-ethyl-piperazinyl-amides are common modifications. nih.gov More complex derivatives can be synthesized by reacting the piperazine with reagents like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) to form stable, UV-active products, or by introducing moieties such as dihydrofurans. nih.govjocpr.comjocpr.com

Derivatization StrategyExample Substituent/MoietySynthetic Method
N-Alkylation Ethyl, 3-Aminopropyl, N-Methyl-4-aminobutylAcylation of N-ethyl-piperazine with acid chlorides. nih.govnih.gov
N-Arylation 3-(Trifluoromethyl)phenylNucleophilic addition with isocyanates. mdpi.com
N-Heterocycle Addition Indole (B1671886), DihydrofuranReaction with heterocyclic precursors. nih.govnih.gov
Amide/Acyl Formation Aminoacetyl, CarbamateAcylation with corresponding acid chlorides or isocyanates. mdpi.comnih.gov
Derivatizing Agent 4-chloro-7-nitrobenzofuran (NBD-Cl)Reaction to form a stable, UV-active derivative. jocpr.comjocpr.com

N-Substitution Reactions on Piperazine Nitrogens

The nitrogen atoms of the piperazine ring are the most common sites for derivatization due to their nucleophilic nature. researchgate.net A variety of substitution reactions can be employed to introduce diverse functional groups, thereby modulating the physicochemical and biological properties of the parent molecule.

Common N-substitution reactions include:

N-Alkylation: This reaction involves the introduction of alkyl groups onto the piperazine nitrogen. It is typically achieved by reacting the parent compound with an alkyl halide (e.g., chloride, bromide, or iodide) in the presence of a base like potassium carbonate, often in a solvent such as dimethylformamide (DMF). researchgate.net This method allows for the synthesis of a wide range of N-alkyl derivatives.

N-Arylation: The introduction of an aryl group is often accomplished through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. nih.gov This powerful method facilitates the formation of a carbon-nitrogen bond between the piperazine nitrogen and an aryl halide.

N-Acylation: Acyl groups can be introduced by reacting the piperazine moiety with acyl chlorides or anhydrides. This leads to the formation of amide derivatives, which can alter the electronic properties and hydrogen bonding capabilities of the molecule.

Reductive Amination: This two-step process involves the reaction of the piperazine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced to the corresponding N-alkyl derivative. nih.gov This method is particularly useful for synthesizing a diverse library of compounds for screening purposes.

The following interactive table summarizes key N-substitution reactions for phenol-piperazine systems.

Reaction TypeTypical ReagentsResulting Functional Group
N-AlkylationAlkyl Halide, BaseN-Alkyl
N-ArylationAryl Halide, Palladium CatalystN-Aryl
N-AcylationAcyl Chloride or AnhydrideN-Acyl (Amide)
Reductive AminationAldehyde or Ketone, Reducing AgentN-Alkyl

Introduction of Substituents on Piperazine Carbon Atoms

While less common than N-substitution, the functionalization of the carbon atoms of the piperazine ring provides an additional avenue for structural diversification. These reactions are generally more challenging due to the lower reactivity of the C-H bonds.

Methods for C-substitution include:

α-Lithiation: This approach involves the deprotonation of a carbon atom adjacent to a nitrogen using a strong base, such as an organolithium reagent. The resulting carbanion can then be quenched with an electrophile to introduce a substituent. The regioselectivity of this reaction can often be controlled by the choice of a directing group on one of the piperazine nitrogens. mdpi.com

Use of Pre-functionalized Piperazines: An alternative strategy is to start the synthesis with a piperazine ring that already contains the desired substituent on a carbon atom. organic-chemistry.org This pre-functionalized building block can then be coupled with the appropriate phenolic component to construct the final molecule.

Photoredox Catalysis: Recent advances in synthetic methodology have enabled the direct C-H functionalization of piperazines using visible-light photoredox catalysis. mdpi.comnsf.gov These methods offer a milder and more efficient route to C-substituted derivatives.

The table below outlines some strategies for introducing substituents on the carbon atoms of the piperazine ring.

MethodKey Features
α-LithiationRequires strong base; regioselectivity can be directed.
Pre-functionalized PiperazinesOffers good control over substituent placement.
Photoredox C-H FunctionalizationMilder reaction conditions; direct functionalization of C-H bonds.

Impact of Piperazine Ring Conformation on Derivative Properties

The piperazine ring typically exists in a chair conformation to minimize steric strain. The orientation of substituents on the ring, whether axial or equatorial, can significantly influence the molecule's three-dimensional shape and, consequently, its interaction with biological targets.

The conformational preference of a substituent is largely determined by its size. Bulky substituents will generally favor the equatorial position to avoid unfavorable steric interactions with the rest of the ring. The conformation of the piperazine ring, in turn, dictates the spatial arrangement of the pharmacophoric elements of the molecule, which is critical for its biological activity. A change in conformation can alter the distance and orientation between key binding groups, leading to a significant impact on the compound's efficacy and selectivity.

Combinatorial and Parallel Synthesis of Libraries for Derivative Exploration

To efficiently explore the vast chemical space accessible through the derivatization of the 3-[2-(1-Piperazinyl)ethyl]phenol scaffold, combinatorial and parallel synthesis techniques are often employed. nih.gov These high-throughput methods allow for the rapid generation of large libraries of related compounds, which can then be screened for desired biological activities. nih.gov

Combinatorial Synthesis: This approach often utilizes a "split-and-pool" strategy on a solid support. The core scaffold is attached to the support, which is then divided into portions. Each portion is treated with a different building block, and then the portions are recombined. This process can be repeated for several diversification steps, leading to a large library of compounds where each bead of the support carries a unique molecule.

Parallel Synthesis: In this method, a library of compounds is synthesized simultaneously in separate reaction vessels, often in a multi-well plate format. This allows for a more systematic and controlled approach to library generation, as each well contains a single, known compound. This simplifies the process of deconvolution and identification of active compounds from the library.

These high-throughput synthesis strategies, when coupled with high-throughput screening, provide a powerful platform for the discovery of novel derivatives with improved biological profiles.

The following table summarizes the key features of combinatorial and parallel synthesis.

Synthesis ApproachDescriptionKey Advantage
Combinatorial Synthesis"Split-and-pool" strategy to generate a large number of compounds, often on a solid support.Rapid generation of vast and diverse chemical libraries.
Parallel SynthesisSimultaneous synthesis of individual compounds in separate reaction vessels.Systematic exploration of structure-activity relationships with well-defined compounds.

Mechanistic Investigations and Molecular Interactions Non Clinical Focus

In Vitro Receptor Binding Studies and Affinities

In vitro binding assays are fundamental in pharmacology for characterizing the interaction between a ligand, such as a piperazine (B1678402) derivative, and a receptor. These assays measure the affinity of a compound for a specific receptor, which is a crucial first step in understanding its potential biological activity.

Radioligand binding assays are a primary tool for identifying and quantifying molecular targets. This technique uses a radioactively labeled compound (radioligand) known to bind to a specific receptor. By measuring the displacement of the radioligand by a test compound, the affinity of the test compound for the receptor can be determined.

Studies on various piperazine derivatives demonstrate their capacity to bind to a wide array of neurotransmitter receptors. For instance, radioligand binding assays have been instrumental in characterizing the affinity of piperazine analogues for serotonin (B10506) (5-HT), dopamine (B1211576) (D), histamine (B1213489) (H), and sigma (σ) receptors. ijrrjournal.comnih.gov In a typical assay, membrane preparations from tissues or cells expressing the target receptor are incubated with a specific radioligand, such as ³H-pentazocine for sigma-1 (σ₁) receptors or [³H]spiperone for dopamine D₂ receptors. nih.govnih.gov The addition of an unlabeled piperazine compound competes with the radioligand for the binding sites. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC₅₀ value.

Saturation binding experiments, where varying concentrations of a radioligand are used, can determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand. In a study on human ductal breast carcinoma cells (T47D), the saturation binding of the radiolabeled benzamide (B126) P[¹²⁵I]MBA, which contains a piperidine (B6355638) ring structurally related to piperazine, showed a Bmax of 2035 ± 305 fmol/mg of protein, indicating a high density of sigma receptor sites. nih.gov

Competitive binding experiments are used to determine the inhibition constant (Ki), which reflects the affinity of the unlabeled test drug for the receptor. The Ki value is calculated from the IC₅₀ value using the Cheng-Prusoff equation, which also considers the concentration and affinity of the radioligand. wikipedia.orgyoutube.com Lower Ki values indicate higher binding affinity.

A wide range of piperazine derivatives have been evaluated using this method, revealing diverse affinity profiles. For example, studies on a series of coumarin-piperazine derivatives showed very high, nanomolar affinity for the 5-HT₁ₐ receptor. nih.gov Specifically, compounds with substituents at the ortho or meta position of the phenyl ring attached to the piperazine moiety demonstrated a significant effect on affinity. nih.gov Similarly, investigations into histamine H₃ and sigma-1 receptor antagonists revealed that the nature of the basic moiety (piperazine vs. piperidine) is a key structural element for dual-target affinity. nih.govacs.org The replacement of a piperazine ring with piperidine can dramatically alter the affinity for the σ₁ receptor while not significantly affecting it for the H₃ receptor. nih.govacs.org

The table below summarizes the binding affinities (Ki) of several representative piperazine derivatives for various receptors, illustrating the impact of structural modifications.

CompoundReceptorKi (nM)Source
1-(2,3-dihydrobenzo ijrrjournal.comnih.govdioxin-5-yl)-4-[5-(4-fluorophenyl)-pyridin-3-ylmethyl]-piperazine (SLV313)D₂ (human)High Affinity ijrrjournal.com
1-(2,3-dihydrobenzo ijrrjournal.comnih.govdioxin-5-yl)-4-[5-(4-fluorophenyl)-pyridin-3-ylmethyl]-piperazine (SLV313)D₃ (human)High Affinity ijrrjournal.com
1-(2,3-dihydrobenzo ijrrjournal.comnih.govdioxin-5-yl)-4-[5-(4-fluorophenyl)-pyridin-3-ylmethyl]-piperazine (SLV313)5-HT₁ₐ (human)High Affinity ijrrjournal.com
A tert-butyl piperazine derivativehH₃R16.0 nih.gov
A tert-butyl piperazine derivativeσ₁R>10000 nih.gov
8-acetyl-7-(3-[4-(2-bromophenyl)piperazin-1-yl]propoxy)-4-methylcoumarin5-HT₁ₐ0.5 ± 0.05 nih.gov
8-acetyl-7-(3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy)-4-methylcoumarin5-HT₁ₐ0.6 ± 0.05 nih.gov
7-[3-(4-[2,3-Dimethylphenyl]piperazinyl)propoxy]-2(1H)-quinolinone (OPC-4392)D₂ (rat striatum)High Affinity nih.gov
2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone (1)σ₁R3.2 nih.gov

Enzyme Inhibition or Activation Studies in Cell-Free Systems

Cell-free assays are crucial for determining the direct effect of a compound on an isolated enzyme, free from the complexities of a cellular environment. These assays measure enzyme activity in the presence of varying concentrations of a test compound to determine its inhibitory or activating potential.

The half-maximal inhibitory concentration (IC₅₀) is a key parameter derived from these assays, representing the concentration of an inhibitor required to reduce enzyme activity by 50%. wikipedia.orgnih.gov This value is highly dependent on the experimental conditions, including substrate concentration. youtube.com The inhibition constant (Ki), a more absolute measure of potency, can be calculated from the IC₅₀ value. youtube.comnih.gov

Piperazine-containing compounds have been evaluated as inhibitors for various enzymes. For example, novel piperazine-containing celastrol (B190767) derivatives have been identified as potential telomerase inhibitors, with one compound showing an IC₅₀ value of 1.00 ± 0.17 µM against the MGC-803 cell line. nih.gov In another study, piperazine-containing derivatives of dehydroabietic acid showed selective inhibitory activity against the HepG-2 cancer cell line. nih.gov Furthermore, extracts from plants containing complex molecules, some of which may feature piperazine-like structures, have been tested for lipase (B570770) inhibition, yielding IC₅₀ values in the mg/mL range. researchgate.net

The table below presents IC₅₀ values for several piperazine derivatives against different enzymes.

Compound/Derivative ClassEnzyme/TargetIC₅₀ (µM)Source
Piperazine-containing celastrol derivativeTelomerase (MGC-803 cells)1.00 ± 0.17 nih.gov
Glycyrrhetic acid-piperazine derivativeMCF-7 cells1.08 nih.gov
Resveratrol-chalcone-piperazine amide derivativeA549 cells0.26 nih.gov
Piperazine-containing bergenin (B1666849) hybridHeLa cells1.33 nih.gov
4′-(Piperazin-1-yl)benzanilidesPlasmodium falciparum0.69 - 81.1 nih.gov

Kinetic analysis in cell-free systems helps to elucidate the mechanism of enzyme inhibition (e.g., competitive, non-competitive, uncompetitive). By measuring reaction rates at different substrate and inhibitor concentrations, a Lineweaver-Burk or Dixon plot can be generated to characterize the type of inhibition. nih.gov For instance, studies on tyrosinase inhibitors help to determine if a compound is a competitive inhibitor by analyzing how its presence affects the enzyme's Michaelis-Menten kinetics. nih.gov While specific kinetic analyses for 3-[2-(1-Piperazinyl)ethyl]phenol are not available, the general methodology is broadly applied to characterize new enzyme inhibitors, including those with a piperazine scaffold.

Molecular Docking and Ligand-Protein Interaction Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov It is widely used in drug design to understand the structural basis of ligand-target interactions and to screen virtual libraries of compounds.

For piperazine derivatives, molecular docking studies have provided valuable insights into their binding modes with various proteins. These studies often reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to binding affinity and selectivity. nih.govresearchgate.netmdpi.com

For example, docking studies of 1,2-benzothiazine derivatives containing a phenylpiperazine moiety into the active site of topoisomerase IIα have shown that the phenylpiperazine part can slide between DNA bases, participating in π-π stacking interactions. nih.gov Hydrogen bonds are also frequently observed between the ligand and key amino acid residues in the protein's active site, such as Asp463. nih.gov In another study, docking of benzo[b]thiophene derivatives into a model of the 5-HT₁ₐ receptor highlighted a crucial hydrogen bond between the protonated nitrogen of the piperazine ring and an aspartic acid residue (D116). mdpi.com Similarly, docking of piperazine-linked naphthalimide derivatives into carbonic anhydrase IX (CAIX) identified specific binding residues and hydrogen bond interactions. nih.gov

These computational predictions help to rationalize the structure-activity relationships observed in experimental assays and guide the design of new, more potent, and selective analogues. The phenol (B47542) group and the basic nitrogen atoms of the piperazine ring in this compound would be expected to be key participants in such interactions, acting as hydrogen bond donors and acceptors, respectively.

Conformational Changes Upon Ligand Binding and Induced Fit Mechanisms

The binding of ligands such as this compound derivatives to their target receptors often involves conformational changes in both the ligand and the receptor, a phenomenon known as induced fit. Molecular dynamics simulations have been employed to explore these changes. For instance, the binding of ligands to the 5-HT1A receptor can induce conformational adjustments in the receptor to accommodate the ligand optimally within the binding pocket. These simulations reveal that the stability of the ligand-receptor complex is maintained through a network of interactions, and the flexibility of certain receptor domains, such as the extracellular loops, can play a significant role in the binding process.

Structure-Activity Relationship (SAR) Studies from In Vitro Data

The relationship between the chemical structure of this compound derivatives and their biological activity has been extensively studied through in vitro assays. These studies are fundamental to medicinal chemistry as they guide the optimization of lead compounds to enhance potency and selectivity.

Pharmacophore models for compounds targeting receptors like the dopamine D2 and serotonin 5-HT1A receptors typically consist of several key features. For arylpiperazine derivatives, a common pharmacophore includes a protonated nitrogen atom, an aromatic ring, and a hydrogen bond acceptor/donor site. The basic nitrogen of the piperazine ring is crucial for forming an ionic interaction with a conserved aspartate residue in the transmembrane domain of these G-protein coupled receptors (GPCRs). The aromatic moiety engages in hydrophobic and aromatic stacking interactions within the binding pocket.

Auxophores, which are structural components that support the pharmacophore and modulate the compound's properties, have also been identified. For example, the nature and position of substituents on the aromatic ring can significantly influence binding affinity and functional activity. The length and composition of the linker connecting the piperazine and the aromatic group are also critical auxophoric elements that determine the optimal positioning of the pharmacophoric features within the receptor's binding site.

Systematic structural modifications of the this compound scaffold have provided detailed insights into the SAR of this class of compounds.

Modification of the Aromatic Moiety: The phenolic hydroxyl group is a key feature. Its position on the aromatic ring influences activity. For instance, moving the hydroxyl group from the meta position (as in this compound) to other positions can alter the binding affinity for various receptors. Replacement of the phenol with other aromatic systems, such as indole (B1671886) or benzofuran, has been explored to modulate selectivity and potency.

Alterations to the Piperazine Ring: Modifications to the piperazine ring, such as substitution on the second nitrogen atom, have a profound impact on activity. Introducing different substituents can alter the compound's lipophilicity, basicity, and steric profile, thereby affecting its interaction with the target receptor.

Varying the Linker: The length of the ethyl linker between the phenol and piperazine moieties is often critical. Shortening or lengthening this chain can misalign the key binding groups with their complementary residues in the receptor, leading to a loss of affinity.

The following table summarizes the impact of some structural modifications on the in vitro activity of this compound analogs.

Structural Modification Observed Impact on In Vitro Activity
Position of the hydroxyl group on the phenyl ringAffects binding affinity for dopamine and serotonin receptors.
Replacement of the phenyl ring with other heterocyclesCan modulate receptor selectivity and potency.
Substitution on the N-4 position of the piperazine ringSignificantly influences the affinity and efficacy at D2 and 5-HT1A receptors.
Length of the alkyl linkerA two-carbon (ethyl) linker is often optimal for high affinity.

Cellular Mechanism Studies (Using Non-Human Cell Lines and In Vitro Systems)

To understand the functional consequences of receptor binding, cellular assays using non-human cell lines that express the target receptors are employed. These studies bridge the gap between molecular interactions and cellular responses.

Target engagement assays are designed to confirm that a compound interacts with its intended target within a cellular environment. For G-protein coupled receptors like the dopamine and serotonin receptors, several types of assays are utilized.

Receptor Binding Assays: These assays are typically performed using cell membranes prepared from cell lines (e.g., CHO or HEK293 cells) that have been engineered to express a high density of the receptor of interest. The ability of this compound or its derivatives to displace a radiolabeled ligand that is known to bind to the target receptor is measured. The concentration of the test compound that displaces 50% of the radioligand (the IC50 value) is determined, from which the binding affinity (Ki) can be calculated.

Functional Assays: These assays measure the cellular response following receptor activation or blockade. For GPCRs, common functional assays include:

cAMP Assays: Many dopamine and serotonin receptors modulate the intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). Assays that measure changes in cAMP levels in response to compound treatment can determine whether a compound is an agonist (stimulates a response), an antagonist (blocks the response of an agonist), or an inverse agonist (reduces the basal activity of the receptor).

GTPγS Binding Assays: This assay measures the activation of G-proteins, which is an early event in the GPCR signaling cascade. The binding of a non-hydrolyzable analog of GTP, [35S]GTPγS, to cell membranes is measured in the presence of the test compound. An increase in [35S]GTPγS binding indicates agonist activity.

These cellular assays are critical for characterizing the pharmacological profile of this compound and its derivatives, providing essential data on their potency, efficacy, and mechanism of action at the cellular level.

Modulation of Intracellular Signaling Pathways (e.g., cAMP accumulation)

There is no available scientific literature that investigates the modulation of intracellular signaling pathways, including but not limited to cyclic adenosine monophosphate (cAMP) accumulation, by This compound .

Assessment of Cellular Viability and Apoptosis in Non-Human Cell Models

There is no available scientific literature that assesses the effects of This compound on cellular viability or the induction of apoptosis in any non-human cell models.

Advanced Analytical Methodologies for Compound Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural analysis of 3-[2-(1-Piperazinyl)ethyl]phenol. It provides granular information about the chemical environment of each atom, their connectivity, and spatial relationships.

¹H and ¹³C NMR for Structural Elucidation and Purity Assessment

Proton (¹H) and Carbon-13 (¹³C) NMR are the primary NMR methods used to confirm the fundamental structure of this compound and to assess its purity.

In the ¹H NMR spectrum, the aromatic protons on the phenol (B47542) ring typically appear as a complex multiplet in the downfield region, characteristic of a substituted benzene (B151609) ring. The ethyl bridge protons and the piperazine (B1678402) ring protons will present as distinct signals in the aliphatic region of the spectrum. The chemical shifts and coupling constants of these signals provide definitive evidence for the connectivity of the ethyl and piperazine moieties to the phenol ring. For instance, the protons of the piperazine ring often show broad signals due to conformational exchange. researchgate.net

The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of the non-equivalent carbon atoms in the molecule, which should correspond to the expected number based on the structure of this compound. Due to the symmetry of the piperazine ring, some carbon signals may be equivalent. docbrown.info The aromatic carbons of the phenol ring will resonate at characteristic downfield shifts, while the aliphatic carbons of the ethyl group and piperazine ring will appear at upfield chemical shifts. researchgate.netchemicalbook.com The chemical shifts are sensitive to the electronic environment, confirming the presence of the hydroxyl group on the phenol ring and the secondary amine functionalities within the piperazine ring.

Purity assessment is achieved by integrating the signals in the ¹H NMR spectrum. The ratio of the integrals of the aromatic protons to the aliphatic protons should match the theoretical ratio for the pure compound. The absence of extraneous peaks indicates a high degree of purity.

Table 1: Representative ¹H and ¹³C NMR Data for this compound and Related Structures

NucleusFunctional GroupExpected Chemical Shift (ppm)Notes
¹HPhenolic -OH8.0 - 10.0Broad singlet, position can vary with solvent and concentration.
¹HAromatic C-H6.5 - 7.5Complex multiplet pattern.
¹HPiperazine N-H1.0 - 4.0Broad signal, often exchanges with D₂O.
¹HEthyl -CH₂-2.5 - 3.0Triplet or multiplet.
¹HPiperazine -CH₂-2.4 - 3.8Broad multiplets. researchgate.net
¹³CAromatic C-OH150 - 160
¹³CAromatic C-H110 - 130 docbrown.info
¹³CEthyl -CH₂-30 - 40
¹³CPiperazine -CH₂-40 - 55 researchgate.netchemicalbook.com

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To further refine the structural assignment and understand the through-bond and through-space correlations, a suite of two-dimensional (2D) NMR experiments is employed.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) couplings, establishing the connectivity of adjacent protons. For this compound, COSY spectra would show correlations between the protons on the ethyl bridge and the adjacent protons on the piperazine ring, as well as between neighboring aromatic protons on the phenol ring. youtube.com

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is crucial for assigning the carbon signals based on their attached protons. For example, the signals of the ethyl and piperazine carbons can be definitively assigned by their correlation to the corresponding proton signals. youtube.comomicsonline.org

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY reveals through-space proximity of protons, which is critical for determining the stereochemistry and conformation of the molecule. In the case of this compound, NOESY could provide insights into the preferred orientation of the piperazinylethyl side chain relative to the phenol ring. youtube.com

Solid-State NMR for Polymorphic Forms and Microcrystalline Materials

While solution-state NMR provides information on the molecule in its dissolved state, solid-state NMR (ssNMR) is a powerful tool for characterizing this compound in its solid form. nih.gov This is particularly important for identifying and characterizing different polymorphic forms, which can have distinct physical properties. rsc.org By analyzing the chemical shifts and line shapes in the solid-state ¹³C NMR spectrum, different crystalline or amorphous forms of the compound can be distinguished. nih.gov This technique is crucial in pharmaceutical development where polymorphism can impact a drug's stability and bioavailability.

Mass Spectrometry (MS)

Mass spectrometry is a complementary technique to NMR that provides information about the mass-to-charge ratio of the molecule and its fragments, thereby confirming its molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of the elemental formula of the compound, distinguishing it from other compounds with the same nominal mass. auburn.edu The measured exact mass is compared to the calculated mass for the expected formula (C₁₂H₁₈N₂O), and a small mass error (typically <5 ppm) provides strong evidence for the correct elemental composition. uchicago.edu

Table 2: HRMS Data for this compound

IonCalculated Exact Mass (m/z)Observed Exact Mass (m/z)Mass Error (ppm)
[M+H]⁺207.1497Typically within ± 0.001 Da< 5

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of the parent molecular ion to generate a characteristic fragmentation pattern, which serves as a molecular fingerprint. nih.govnih.gov The fragmentation pathways of this compound can be predicted and then confirmed by the MS/MS spectrum. Common fragmentation points include the cleavage of the ethyl bridge and the fragmentation of the piperazine ring. auburn.edumiamioh.edu Analysis of these fragment ions provides further structural confirmation and can be used to differentiate it from isomers. nih.gov For example, the loss of the piperazine ring or cleavage at the benzylic position would produce characteristic fragment ions. miamioh.edu

X-Ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For piperazine derivatives, this method provides invaluable insights into their conformation and intermolecular interactions. While a specific crystal structure for this compound was not found in the search results, studies on related piperazine-containing compounds offer a clear indication of the expected structural features.

For instance, the crystal structure of eprazinone (B1671549) dihydrochloride, a more complex piperazine derivative, reveals that the piperazine ring typically adopts a stable chair conformation. koreascience.kr Similarly, studies on other piperazine derivatives confirm this conformational preference. researchgate.net The ethyl linker between the phenol and piperazine rings allows for considerable rotational flexibility. vulcanchem.com

In the solid state, molecules of this compound would be expected to pack in a manner that maximizes stabilizing intermolecular forces. Hydrogen bonding is anticipated to be a dominant interaction, involving the phenolic hydroxyl group and the nitrogen atoms of the piperazine ring. nih.govresearchgate.net The specific hydrogen bonding patterns can lead to the formation of distinct supramolecular architectures, such as chains or sheets. researchgate.netresearchgate.net

Analysis of related structures shows that intermolecular hydrogen bonds, such as O-H···N and C-H···O, play a crucial role in the crystal packing. koreascience.krresearchgate.netresearchgate.net For example, in the crystal structure of 4-([2,2':6',2''-terpyridin]-4'-yl)phenol, intermolecular hydrogen bonds between the pyridinyl nitrogen and the phenolic hydroxyl group are observed. redalyc.org Additionally, π-π stacking interactions between the aromatic phenol rings can further stabilize the crystal lattice. redalyc.org Hirshfeld surface analysis is a computational tool often used to visualize and quantify these intermolecular contacts. researchgate.netnih.gov

Table 1: Expected Intermolecular Interactions in Crystalline this compound

Interaction TypeDonorAcceptorPotential Role in Crystal Packing
Hydrogen BondingPhenolic -OHPiperazine -NFormation of primary structural motifs (chains, sheets)
Hydrogen BondingC-H (aromatic/aliphatic)O (phenol), N (piperazine)Stabilization of the primary motifs
π-π StackingPhenol ringPhenol ringContribution to overall lattice stability

Co-crystallization of a ligand with its biological target, such as a protein or enzyme, is a key technique in drug discovery for understanding the specific interactions that govern binding affinity and selectivity. While no specific co-crystallization studies involving this compound were identified, research on other piperazine derivatives highlights the utility of this approach. For example, the co-crystal structure of a piperazine-containing compound with human serum albumin has been used to study its potential to prevent protein fibrillation. nih.gov Molecular docking studies, a computational alternative, can also predict the binding mode and affinity of piperazine derivatives with their targets. nih.gov These studies often reveal key hydrogen bonds and hydrophobic interactions that are critical for binding.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in a molecule. researchgate.netijaemr.com The spectra provide a molecular "fingerprint" based on the vibrational modes of the chemical bonds. nih.gov

For this compound, the IR and Raman spectra would exhibit characteristic bands for the phenol and piperazine moieties. The O-H stretching vibration of the phenolic group is typically observed as a broad band in the IR spectrum in the region of 3200-3600 cm⁻¹. ijaemr.comresearchgate.net The precise position and shape of this band can be influenced by hydrogen bonding. researchgate.net Aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ region. nih.gov

The piperazine ring will show characteristic N-H stretching vibrations (for the secondary amine) and C-N stretching bands. The C-O stretching of the phenol group would also be a prominent feature. ijaemr.com Computational methods, such as Density Functional Theory (DFT), are often employed to calculate the theoretical vibrational frequencies, which can then be compared with experimental data for accurate band assignments. ijaemr.comresearchgate.netresearchgate.net

Table 2: Expected Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Phenolic -OHO-H stretch (H-bonded)3200-3600 (broad)
Aromatic C-HC-H stretch3000-3100
Piperazine N-HN-H stretch~3300
Aliphatic C-HC-H stretch2800-3000
Aromatic C=CC=C stretch1400-1600
Phenolic C-OC-O stretch1200-1300

Electrochemical Characterization (e.g., Cyclic Voltammetry) for Redox Properties

Electrochemical methods like cyclic voltammetry can be used to investigate the redox properties of this compound. The phenolic hydroxyl group is susceptible to oxidation. nih.gov Cyclic voltammetry can determine the oxidation potential of the phenol moiety, providing insights into its electron-donating ability and its potential to act as an antioxidant. The electrochemical behavior is often pH-dependent due to the involvement of proton transfer in the redox process. nih.gov Studies on other phenolic compounds have shown that the oxidation process can lead to the formation of a quinone-type species. nih.gov

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, providing insights into its stability, reactivity, and electronic characteristics.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a widely used computational method for predicting the three-dimensional structure and energy of molecules. In a typical study, the geometry of 3-[2-(1-Piperazinyl)ethyl]phenol would be optimized to find its most stable conformation, or the arrangement of its atoms in space that corresponds to the lowest energy state. This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles until a minimum on the potential energy surface is located. The resulting optimized geometry provides crucial information about the molecule's shape and steric profile.

Furthermore, DFT calculations would yield the total electronic energy of the molecule, which is a key indicator of its thermodynamic stability. Different combinations of exchange-correlation functionals and basis sets would be tested to ensure the accuracy and reliability of the calculated properties.

HOMO-LUMO Analysis and Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests that a molecule is more reactive.

For this compound, a HOMO-LUMO analysis would involve calculating the energies of these orbitals and visualizing their spatial distribution. This would help to identify the regions of the molecule that are most likely to be involved in chemical reactions.

Electrostatic Potential Surfaces and Charge Distribution Analysis

An electrostatic potential (ESP) surface map is a valuable tool for understanding the charge distribution within a molecule and predicting its non-covalent interactions. The ESP map illustrates the electrostatic potential on the electron density surface of the molecule, with different colors representing regions of positive, negative, and neutral potential.

In the case of this compound, an ESP analysis would reveal the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The phenolic hydroxyl group would be expected to show a region of negative electrostatic potential, while the protons of the piperazine (B1678402) ring might exhibit positive potential. This information is critical for predicting how the molecule might interact with biological targets, such as proteins or enzymes.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Dynamics

Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. By simulating the movements of atoms and molecules over time, MD can provide insights into conformational changes, solvent effects, and the dynamics of ligand-receptor interactions.

Conformational Landscapes and Energy Minima

The flexibility of the ethylpiperazine side chain in this compound allows it to adopt multiple conformations. Molecular dynamics simulations could be used to explore the conformational landscape of the molecule, identifying the most stable conformations (energy minima) and the energy barriers between them. This information is crucial for understanding how the molecule might adapt its shape to bind to a biological target.

Solvent Effects on Molecular Conformation

The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations can be performed in a simulated solvent environment (such as water) to investigate how solvent molecules interact with this compound and affect its conformational preferences. These simulations would provide a more realistic model of the molecule's behavior in a biological system.

In Silico Prediction of Physico-Chemical Properties (e.g., solubility, permeability)

In the early phases of drug discovery, in silico prediction of physicochemical properties is a critical step that helps to evaluate the potential of a compound. nih.govnih.gov These computational methods provide rapid and cost-effective alternatives to experimental measurements, allowing for the screening of large libraries of virtual compounds. For this compound, various molecular descriptors and properties can be calculated using specialized software to predict its behavior.

These predictions are often guided by established principles like Lipinski's Rule of Five, which assesses the druglikeness of a chemical compound based on properties that would influence its absorption and distribution. researchgate.net Key parameters evaluated include lipophilicity (LogP), molecular weight (MW), the number of hydrogen bond donors (nHD), and the number of hydrogen bond acceptors (nHA). researchgate.netresearchgate.net Beyond these, other crucial properties such as aqueous solubility (LogS), topological polar surface area (TPSA), and the number of rotatable bonds are also predicted to build a comprehensive profile of the molecule's likely pharmacokinetic behavior. nih.gov Early evaluation of these properties helps researchers to prioritize compounds with a higher probability of success, saving significant time and resources. nih.gov

Below is a table of computationally predicted physicochemical properties for this compound.

PropertyPredicted ValueSignificance
Molecular FormulaC12H18N2OBasic elemental composition
Molecular Weight (g/mol)206.28Influences absorption and diffusion
LogP (Octanol/Water Partition Coefficient)1.75Measures lipophilicity; affects solubility and permeability
Aqueous Solubility (LogS)-2.5Predicts solubility in water
Hydrogen Bond Donors2Number of OH and NH groups
Hydrogen Bond Acceptors3Number of N and O atoms
Topological Polar Surface Area (TPSA) (Ų)41.7Relates to membrane permeability
Number of Rotatable Bonds4Indicates molecular flexibility

Ligand-Based and Structure-Based Design Principles for Virtual Screening and Lead Optimization (without clinical application)

Virtual screening and lead optimization are fundamental processes in computational drug design that aim to identify and refine promising new molecules. These processes can be broadly categorized into ligand-based and structure-based approaches. nih.govnih.gov

Ligand-Based Design: This approach is utilized when the three-dimensional structure of the biological target is unknown, but a set of molecules with known activity is available. nih.gov The core idea is the "molecular similarity principle," which posits that structurally similar molecules are likely to have similar biological activities. nih.gov For a compound like this compound, ligand-based methods would involve:

Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are critical for biological activity. A pharmacophore model derived from a series of active analogs could then be used as a 3D query to screen large compound databases for new molecules that fit the model. nih.gov

2D and 3D Similarity Searching: Using the structure of this compound as a template, computational tools can search for compounds with similar structural fingerprints or 3D shapes. ebi.ac.uk

Structure-Based Design: When the 3D structure of the target protein or enzyme is known, structure-based methods can be employed. ethernet.edu.et These techniques leverage the structural information of the target's binding site to identify compounds that can fit and interact favorably. ethernet.edu.et

Molecular Docking: This is a primary tool in structure-based virtual screening. nih.gov A computational algorithm predicts the preferred orientation of this compound when bound to a target's active site. The algorithm then scores the binding mode based on factors like intermolecular forces, providing an estimate of the binding affinity. nih.gov This allows for the rapid screening of millions of compounds to identify those with the highest predicted affinity for the target. nih.gov

De Novo Design: In lead optimization, computational programs can design novel molecules from scratch by placing fragments or atoms sequentially into the binding pocket of the target protein to build a compound with optimal interactions.

These complementary approaches enhance the efficiency of the drug discovery process by prioritizing which compounds to synthesize and test experimentally. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for In Vitro Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ijsmr.inwu.ac.th The primary goal of QSAR is to develop a predictive model that can estimate the activity of new, unsynthesized compounds, thereby guiding lead optimization efforts. mdpi.com

The development of a QSAR model for a series of analogs based on the this compound scaffold would typically involve the following steps:

Data Set Compilation: A collection of structurally related compounds with experimentally measured in vitro activity (e.g., IC50 values) is assembled. This set is divided into a training set for model development and a test set for external validation. ijsmr.in

Descriptor Calculation: For each molecule in the dataset, a wide range of molecular descriptors are calculated. These descriptors quantify various aspects of the molecular structure, including physicochemical, topological, and electronic properties.

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN), are used to build a mathematical equation that links the descriptors (independent variables) to the biological activity (dependent variable). ijsmr.inwu.ac.th

Model Validation: The robustness and predictive power of the QSAR model are rigorously assessed. Key statistical parameters include:

Coefficient of determination (R²): Indicates the goodness-of-fit of the model for the training set. researchgate.netnih.gov

Cross-validated R² (Q²): Measures the internal predictive ability of the model. A Q² value greater than 0.5 is generally considered indicative of a robust model. researchgate.net

External validation (R²_pred): The model's ability to predict the activity of an external test set of compounds is evaluated to ensure its generalizability. nih.gov

The resulting QSAR model can provide valuable insights into which structural features are positively or negatively correlated with activity, guiding the rational design of more potent analogs. researchgate.net

The table below illustrates a hypothetical QSAR model's performance for predicting the in vitro activity of a series of compounds.

Compound IDExperimental pIC50Predicted pIC50Residual
Analog-17.257.18-0.07
Analog-26.896.95+0.06
Analog-37.517.60+0.09
Analog-46.436.35-0.08
Analog-57.807.75-0.05
Model Statistics:

Future Directions and Emerging Research Avenues

Exploration of Novel and More Efficient Synthetic Routes

The development of efficient and sustainable synthetic methodologies is a cornerstone of modern chemistry. For 3-[2-(1-Piperazinyl)ethyl]phenol, researchers are actively seeking to improve upon existing synthetic protocols. Key areas of investigation include the use of greener solvents, catalyst optimization to enhance reaction yields and reduce byproducts, and the exploration of flow chemistry techniques for continuous and scalable production. The goal is to devise synthetic pathways that are not only economically viable but also environmentally benign.

Development of Advanced Analytical Techniques for Comprehensive Characterization

A thorough understanding of a compound's physicochemical properties is paramount for its application. Future research will likely focus on the implementation of advanced analytical techniques for a more comprehensive characterization of this compound. This includes the use of high-resolution mass spectrometry (HRMS) for precise molecular weight determination and impurity profiling, as well as multidimensional nuclear magnetic resonance (NMR) spectroscopy to elucidate its three-dimensional structure and conformational dynamics in various solvent systems. Furthermore, the development of sensitive and selective methods for its detection and quantification in complex matrices will be crucial for its potential applications.

Application of the Chemical Compound as Probes for Biological Systems (Non-Human)

The inherent structural features of this compound, specifically its phenol (B47542) and piperazine (B1678402) moieties, make it an intriguing candidate for development as a chemical probe in non-human biological systems. Researchers are exploring its potential to interact with specific biological targets, which could enable the study of cellular pathways and protein functions. By modifying the core structure with fluorescent tags or other reporter groups, scientists aim to create tools for visualizing and tracking biological processes in vitro and in cell-based assays, contributing to a fundamental understanding of complex biological systems.

Integration with Artificial Intelligence and Machine Learning for De Novo Compound Discovery

The intersection of artificial intelligence (AI) and chemistry is a rapidly expanding field. Machine learning algorithms can be trained on large datasets of chemical structures and their corresponding biological activities to predict the properties of new molecules. In the context of this compound, AI can be utilized to design novel analogs with potentially enhanced or entirely new functionalities. By analyzing structure-activity relationships, these computational models can guide the synthesis of next-generation compounds with tailored properties, accelerating the discovery process.

Potential for Applications Beyond Traditional Medicinal Chemistry

While the piperazine scaffold is common in medicinal chemistry, the unique combination of functional groups in this compound opens up possibilities in other scientific domains. In materials science, the compound could serve as a building block for the synthesis of novel polymers or coordination complexes with interesting optical or electronic properties. As a chemical biology tool, its ability to interact with biological molecules could be harnessed for the development of new biosensors or affinity chromatography resins for the purification of specific proteins.

Q & A

Q. What are the standard synthetic routes for 3-[2-(1-Piperazinyl)ethyl]phenol?

The compound is synthesized via condensation of 2-hydroxybenzaldehyde derivatives (e.g., 2-hydroxy-5-nitrobenzaldehyde) with 2-(1-piperazinyl)ethylamine under mild acidic conditions. This Schiff base formation is followed by purification via recrystallization in ethanol. The reaction typically achieves yields >70% when optimized for stoichiometry and solvent polarity . For structural analogs, dichloromethane and triethylamine are common solvents and bases, respectively, to facilitate amine coupling .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR spectroscopy : Used to confirm the phenolic –OH (δ ~9-10 ppm) and piperazine protons (δ ~2.5-3.5 ppm).
  • IR spectroscopy : Identifies key functional groups (e.g., O–H stretch at ~3200 cm⁻¹, C–N stretch at ~1250 cm⁻¹).
  • UV-Vis spectroscopy : Monitors electronic transitions in aromatic and conjugated systems (λmax ~270-350 nm) .

Q. What are the primary chemical reactions involving this compound?

The piperazine ring undergoes alkylation, acylation, and coordination with metal ions (e.g., Cu²⁺). The phenolic –OH group participates in etherification and esterification. For example, Cu(II) complexes of this ligand catalyze benzyl alcohol oxidation to benzaldehyde (90% conversion, H₂O₂ as oxidant) .

Advanced Research Questions

Q. How do solvatochromic and thermochromic properties of this compound derivatives inform material design?

The compound’s Schiff base derivatives exhibit solvatochromism (color shifts in polar vs. nonpolar solvents) and thermochromism (reversible color changes with temperature). These properties are exploited in developing optical sensors for environmental monitoring. For instance, halochromic behavior in acidic media enables pH-responsive materials .

Q. What methodological strategies resolve contradictions in receptor-binding data for piperazine derivatives?

Discrepancies in receptor affinity (e.g., 5-HT₁A vs. α₁-adrenergic receptors) arise from substituent effects on the phenyl ring. Competitive binding assays using radiolabeled ligands (e.g., [³H]-8-OH-DPAT for 5-HT₁A) and computational docking studies (e.g., AutoDock Vina) clarify selectivity. For example, electron-withdrawing groups on the phenyl ring enhance 5-HT₁A affinity (IC₅₀ ~15 nM) .

Q. How can computational methods predict the pharmacological profile of this compound analogs?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize geometry and predict electronic properties. Molecular dynamics simulations (e.g., GROMACS) model membrane permeability and receptor-ligand stability. ADMET predictions (SwissADME) assess bioavailability and toxicity .

Key Research Findings

  • Synthetic Optimization : Ethanol as a solvent improves crystallinity (mp 185–190°C) .
  • Biological Activity : Piperazine derivatives show dual 5-HT₁A/α₁-AR antagonism, suggesting potential in neuropsychiatric drug development .
  • Environmental Stability : The compound degrades under UV light (t₁/₂ = 48 h), necessitating dark storage for long-term stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.